Cas no 2680874-85-3 (methyl 2-{(benzyloxy)carbonylamino}-5-bromo-4-chlorobenzoate)
methyl 2-{(benzyloxy)carbonylamino}-5-bromo-4-chlorobenzoate Chemical and Physical Properties
Names and Identifiers
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- 2680874-85-3
- methyl 2-{[(benzyloxy)carbonyl]amino}-5-bromo-4-chlorobenzoate
- EN300-28303137
- methyl 2-{(benzyloxy)carbonylamino}-5-bromo-4-chlorobenzoate
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- Inchi: 1S/C16H13BrClNO4/c1-22-15(20)11-7-12(17)13(18)8-14(11)19-16(21)23-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,19,21)
- InChI Key: OPZXXBYTWRTPEF-UHFFFAOYSA-N
- SMILES: BrC1C(=CC(=C(C(=O)OC)C=1)NC(=O)OCC1C=CC=CC=1)Cl
Computed Properties
- Exact Mass: 396.97165g/mol
- Monoisotopic Mass: 396.97165g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 417
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 64.6Ų
methyl 2-{(benzyloxy)carbonylamino}-5-bromo-4-chlorobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28303137-0.05g |
methyl 2-{[(benzyloxy)carbonyl]amino}-5-bromo-4-chlorobenzoate |
2680874-85-3 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
| Enamine | EN300-28303137-0.1g |
methyl 2-{[(benzyloxy)carbonyl]amino}-5-bromo-4-chlorobenzoate |
2680874-85-3 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
| Enamine | EN300-28303137-0.25g |
methyl 2-{[(benzyloxy)carbonyl]amino}-5-bromo-4-chlorobenzoate |
2680874-85-3 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
| Enamine | EN300-28303137-0.5g |
methyl 2-{[(benzyloxy)carbonyl]amino}-5-bromo-4-chlorobenzoate |
2680874-85-3 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
| Enamine | EN300-28303137-1.0g |
methyl 2-{[(benzyloxy)carbonyl]amino}-5-bromo-4-chlorobenzoate |
2680874-85-3 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
| Enamine | EN300-28303137-2.5g |
methyl 2-{[(benzyloxy)carbonyl]amino}-5-bromo-4-chlorobenzoate |
2680874-85-3 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
| Enamine | EN300-28303137-5.0g |
methyl 2-{[(benzyloxy)carbonyl]amino}-5-bromo-4-chlorobenzoate |
2680874-85-3 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
| Enamine | EN300-28303137-10.0g |
methyl 2-{[(benzyloxy)carbonyl]amino}-5-bromo-4-chlorobenzoate |
2680874-85-3 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
| Enamine | EN300-28303137-1g |
methyl 2-{[(benzyloxy)carbonyl]amino}-5-bromo-4-chlorobenzoate |
2680874-85-3 | 1g |
$1214.0 | 2023-09-07 | ||
| Enamine | EN300-28303137-5g |
methyl 2-{[(benzyloxy)carbonyl]amino}-5-bromo-4-chlorobenzoate |
2680874-85-3 | 5g |
$3520.0 | 2023-09-07 |
methyl 2-{(benzyloxy)carbonylamino}-5-bromo-4-chlorobenzoate Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Additional information on methyl 2-{(benzyloxy)carbonylamino}-5-bromo-4-chlorobenzoate
Methyl 2-{(benzyloxy)carbonylamino}-5-bromo-4-chlorobenzoate (CAS No. 2680874-85-3): A Comprehensive Overview
Methyl 2-{(benzyloxy)carbonylamino}-5-bromo-4-chlorobenzoate, identified by its CAS number 2680874-85-3, is a significant compound in the realm of chemical and pharmaceutical research. This compound, featuring a complex structural framework, has garnered attention due to its potential applications in various scientific domains. The presence of multiple functional groups, including benzyloxy and carbonylamino moieties, alongside halogen substituents such as bromo and chloro, makes it a versatile intermediate in synthetic chemistry.
The structural attributes of Methyl 2-{(benzyloxy)carbonylamino}-5-bromo-4-chlorobenzoate contribute to its utility in the development of pharmaceutical agents. The benzyloxy group, for instance, is often employed in medicinal chemistry to enhance the solubility and stability of drug molecules. In contrast, the carbonylamino moiety can serve as a crucial pharmacophore, influencing the biological activity of the compound. The halogen atoms at the 5-bromo and 4-chloro positions introduce additional reactivity, enabling further functionalization through cross-coupling reactions and other synthetic methodologies.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with enhanced efficacy and reduced side effects. Methyl 2-{(benzyloxy)carbonylamino}-5-bromo-4-chlorobenzoate has emerged as a valuable building block in this context. Its structural complexity allows for the design of molecules with tailored properties, making it an attractive candidate for drug discovery programs. For instance, derivatives of this compound have been explored as potential inhibitors of kinases and other enzymes implicated in various diseases.
The pharmaceutical industry has shown particular interest in compounds that exhibit inhibitory activity against targets involved in cancer and inflammatory disorders. The benzyloxy and carbonylamino groups in Methyl 2-{(benzyloxy)carbonylamino}-5-bromo-4-chlorobenzoate provide a scaffold that can be modified to interact with specific biological targets. Preclinical studies have demonstrated that certain analogs of this compound exhibit promising antitumor properties by modulating signaling pathways associated with cell proliferation and survival.
Beyond its pharmaceutical applications, Methyl 2-{(benzyloxy)carbonylamino}-5-bromo-4-chlorobenzoate holds significance in materials science and agrochemical research. The unique combination of functional groups makes it a suitable candidate for synthesizing advanced materials with specific properties. Additionally, its derivatives have been investigated for their potential use as intermediates in the development of novel pesticides and herbicides, which are essential for modern agriculture.
The synthesis of Methyl 2-{(benzyloxy)carbonylamino}-5-bromo-4-chlorobenzoate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the desired framework efficiently. These methods not only enhance yield but also minimize byproduct formation, ensuring a higher purity of the final product.
The growing demand for high-quality intermediates like Methyl 2-{(benzyloxy)carbonylamino}-5-bromo-4-chlorobenzoate has led to advancements in manufacturing processes. Continuous flow chemistry has emerged as a powerful tool for producing complex molecules on an industrial scale. This approach offers benefits such as improved scalability, reduced reaction times, and enhanced reproducibility, making it an attractive alternative to traditional batch processing methods.
In conclusion, Methyl 2-{(benzyloxy)carbonylamino}-5-bromo-4-chlorobenzoate (CAS No. 2680874-85-3) is a multifaceted compound with broad applications in pharmaceuticals, materials science, and agrochemicals. Its unique structural features make it a valuable intermediate for synthesizing novel therapeutic agents and advanced materials. As research continues to evolve, the potential uses of this compound are expected to expand further, driving innovation across multiple scientific disciplines.
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